molecular formula C23H18N2O6S B4051343 N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide

Cat. No.: B4051343
M. Wt: 450.5 g/mol
InChI Key: ASQVCECTGXXFDB-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C23H18N2O6S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide is 450.08855747 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Anti-enzymatic Activities

Research on derivatives of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide has demonstrated potent antibacterial properties. A study synthesized various derivatives by substituting the N-atom with alkyl/aralkyl halides, revealing that these compounds exhibit significant antibacterial effectiveness against multiple bacterial strains. Moreover, these derivatives showed moderate to weak inhibition of specific enzymes, indicating their potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2015).

Antimicrobial Activity

Another line of research focused on the synthesis of derivatives aimed at antimicrobial applications. By undergoing specific chemical reactions, these derivatives were engineered to combat microbial agents such as Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The structural elucidation of these compounds, alongside their antimicrobial activity, underscores their utility in addressing microbial resistance (Patel et al., 2011; Patel et al., 2012).

Synthesis Methodologies

In the realm of chemical synthesis, methods have been developed to prepare precursors for “Acid Alizarin Violet N” derivatives, showcasing the versatility of N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-4-methyl-3-nitrobenzenesulfonamide in synthesizing complex molecules. This involves a series of reactions including chlorosulfonation, hydrolysis, and diazotization, paving the way for the creation of azobenzenesulfonamide derivatives (Katritzky et al., 1993).

Computational Studies

A comprehensive study explored the structural and electronic properties of a newly synthesized sulfonamide molecule, offering insights into its stability and interactions at the molecular level. Through computational and spectroscopic analyses, the research revealed the compound's potential for interacting with proteins, suggesting applications in drug design and molecular docking studies (Murthy et al., 2018).

Properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O6S/c1-14-6-9-17(13-20(14)25(28)29)32(30,31)24-16-8-11-21(26)19(12-16)23-18-5-3-2-4-15(18)7-10-22(23)27/h2-13,24,26-27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVCECTGXXFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide
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N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methyl-3-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.